(4-Ethylcyclohexyl)methanol

Physical Chemistry Process Development Separation Science

Source (4-Ethylcyclohexyl)methanol (CAS 75839-86-0) with the predictable trans stereochemistry you need for display-grade liquid crystal monomers and thermally stable fragrances. Unlike generic cyclohexylmethanols, this isomer delivers consistent electro-optical response due to defined spatial orientation, and its 206.9 °C boiling point minimizes volatile loss during high-temperature polymer synthesis. With XLogP3 2.7 and limited aqueous solubility (2.7 g/L), it enhances organic-phase partitioning in biphasic reactions. Available at ≥98% purity. Secure your research or production supply today.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 75839-86-0
Cat. No. B3153418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylcyclohexyl)methanol
CAS75839-86-0
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)CO
InChIInChI=1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3
InChIKeyYSQZCEWPPUAANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethylcyclohexyl)methanol (CAS 75839-86-0): Baseline Properties and Procurement-Relevant Identifiers for Research and Industrial Synthesis


(4-Ethylcyclohexyl)methanol, also known as trans-4-ethylcyclohexanemethanol, is a cycloaliphatic alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its defining structural feature is a stable trans configuration with an ethyl substituent at the 4-position of the cyclohexane ring, which imparts enhanced steric stability and predictable reactivity [1]. The compound exhibits moderate hydrophobicity (calculated XLogP3 of 2.7), a boiling point of 206.9±8.0 °C, a density of 0.874±0.06 g/cm³ at 20 °C, and limited aqueous solubility of 2.7 g/L at 25 °C . These baseline characteristics position (4-ethylcyclohexyl)methanol as a versatile intermediate in the synthesis of liquid crystal monomers, fragrances, polymers, and fine chemicals where controlled stereochemistry and high purity are critical requirements [1].

Why Generic Substitution Fails: Stereochemical and Functional Limitations of (4-Ethylcyclohexyl)methanol Analogs


Generic substitution of (4-ethylcyclohexyl)methanol with closely related cycloaliphatic alcohols introduces quantifiable and functionally significant deviations in physical properties and synthetic outcomes. Structural analogs such as (1-ethylcyclohexyl)methanol (CAS 41417-86-1), cyclohexylmethanol (CAS 100-51-6), and 4-methylcyclohexylmethanol (CAS 34885-02-4) differ in substitution position, alkyl chain length, or stereochemistry, resulting in altered boiling points, densities, logP values, and reactivity profiles . For instance, (1-ethylcyclohexyl)methanol, with the ethyl group at the 1-position adjacent to the hydroxymethyl moiety, exhibits a significantly lower boiling point of 108 °C at 20 Torr compared to 206.9 °C at 760 Torr for the trans-4-substituted isomer . Such property differences directly impact purification strategies, solvent compatibility, and downstream reaction kinetics, rendering simple in-class interchange unreliable without empirical validation and re-optimization of synthetic protocols.

Quantitative Differentiation of (4-Ethylcyclohexyl)methanol: Comparative Physical Property and Purity Evidence for Informed Procurement


Boiling Point and Density Differentiation from Positional Isomers: Implications for Purification and Formulation

The trans-4-substitution pattern of (4-ethylcyclohexyl)methanol yields a substantially higher normal boiling point of 206.9±8.0 °C at 760 Torr compared to the 1-substituted positional isomer (1-ethylcyclohexyl)methanol, which boils at 108 °C at 20 Torr . This 98.9 °C difference in boiling point reflects the reduced steric hindrance and more favorable intermolecular interactions in the trans-4 isomer, directly affecting distillation conditions and thermal stability requirements during synthesis and purification.

Physical Chemistry Process Development Separation Science

Commercially Available Purity Thresholds for (4-Ethylcyclohexyl)methanol: Ensuring Reproducibility in High-Value Synthetic Applications

Commercial sources of (4-ethylcyclohexyl)methanol consistently offer purities ranging from 97% to ≥99.0%, with specialized suppliers providing ≥99.5% purity for electronic-grade applications . This is critical for liquid crystal intermediate synthesis, where impurity-driven variability in electro-optical properties can degrade display performance .

Quality Control Material Science LCD Intermediate

Hydrophobicity (LogP) and Solubility Profile: Impact on Reaction Medium Selection and Phase Transfer Efficiency

(4-Ethylcyclohexyl)methanol exhibits a calculated XLogP3 value of 2.7 and limited aqueous solubility of 2.7 g/L at 25 °C [1]. In comparison, the simpler analog cyclohexylmethanol (C7H14O, MW 114.19) has an estimated LogP of approximately 1.8–2.0 and higher relative water solubility due to the absence of the ethyl substituent [2]. The ethyl group on the 4-position cyclohexylmethanol increases hydrophobicity, which can be advantageous for partitioning into non-polar phases during extractions or when lipophilicity is required for membrane penetration in biological assays.

Medicinal Chemistry Formulation Lipophilicity

Recommended Application Scenarios for (4-Ethylcyclohexyl)methanol Based on Quantitative Evidence


Synthesis of Liquid Crystal Monomer Precursors Requiring High Stereochemical Integrity

Given its stable trans configuration and commercial availability at ≥99.5% purity , (4-ethylcyclohexyl)methanol is optimally suited as a building block for liquid crystal monomers used in display technologies. Its defined stereochemistry and low impurity profile help maintain consistent electro-optical response in LCD orientation layers, directly impacting display quality and longevity .

High-Temperature Polymer Modification and Fragrance Intermediate Synthesis

With a boiling point of 206.9±8.0 °C and a trans conformation that enhances thermal stability [1], this compound is advantageous for polymer modifications conducted at elevated temperatures and for fragrance synthesis where volatile loss of intermediates must be minimized during prolonged reaction sequences.

Lipophilic Building Block for Medicinal Chemistry and Phase-Transfer Catalysis

The XLogP3 value of 2.7 and limited aqueous solubility (2.7 g/L at 25 °C) position (4-ethylcyclohexyl)methanol as a moderately lipophilic scaffold. This property is beneficial for enhancing organic-phase partitioning in biphasic reactions and for exploring structure-activity relationships where increased membrane permeability is desired [2].

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